Cas no 23512-53-0 (2-Pentenamide, 5-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)-, (E)-)
2-Pentenamide, 5-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)-, (E)- Chemical and Physical Properties
Names and Identifiers
-
- 2-Pentenamide, 5-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)-, (E)-
- Dihydropiperlonguminine
- 2-Pentenamide, 5-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)-, (2E)-
- 23512-53-0
- .delta.,.alpha.,.beta.-Dihydropiperlonguminine
- DTXSID101310427
- CHEBI:173965
- AKOS040763169
- 5-(1,3-Benzodioxol-5-yl)-N-(2-methylpropyl)-2-pentenamide, 9CI
- (2E)-5-(2H-1,3-BENZODIOXOL-5-YL)-N-(2-METHYLPROPYL)PENT-2-ENAMIDE
- (E)-N-Isobutyl-5-(3,4-methylenedioxyphenyl)-2-pentenamide
- CSGDXLXTJVRNEA-GQCTYLIASA-N
- 5,6-Dihydropiperlonguminine
- HY-N11761
- 4,5-Dihydropiperlonguminine
- 4,5-Dihydropiperic acid isobutylamide
- CHEMBL270619
- CS-0833329
- Da,b-Dihydropiperlonguminine
- (E)-5-(3,4-Methylenedioxyphenyl)-2-pentenoylisobutylamide
- 2-Pentenamide, N-isobutyl-5-[3,4-(methylenedioxy)phenyl]-
- (E)-5-(1, 3-benzodioxol-5-yl)-N-(2-methylpropyl)pent-2-enamide
- (E)-5-(benzo[d][1,3]dioxol-5-yl)-N-isobutylpent-2-enamide
- SCHEMBL17073971
- (E)-5-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)pent-2-enamide
- SCHEMBL17073969
- N-Isobutyl-5-(3,4-methylenedioxyphenyl)-2-pentenamide, 8CI
- G88972
- 2-Pentenamide, N-isobutyl-5-(3,4-(methylenedioxy)phenyl)-
- (2E)-5-(2H-1,3-Benzodioxol-5-yl)-N-(2-methylpropyl)pent-2-enimidate
- (E)-5-(benzo(d)(1,3)dioxol-5-yl)-N-isobutylpent-2-enamide
- delta,alpha,beta-Dihydropiperlonguminine
- 56-Dihydropiperlonguminine
-
- Inchi: 1S/C16H21NO3/c1-12(2)10-17-16(18)6-4-3-5-13-7-8-14-15(9-13)20-11-19-14/h4,6-9,12H,3,5,10-11H2,1-2H3,(H,17,18)/b6-4+
- InChI Key: CSGDXLXTJVRNEA-GQCTYLIASA-N
- SMILES: O1COC2=CC=C(C=C12)CC/C=C/C(NCC(C)C)=O
Computed Properties
- Exact Mass: 275.15223
- Monoisotopic Mass: 275.15214353g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 6
- Complexity: 341
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 47.6Ų
Experimental Properties
- Density: 1.1±0.1 g/cm3
- Boiling Point: 468.8±45.0 °C at 760 mmHg
- Flash Point: 237.3±28.7 °C
- PSA: 47.56
- Vapor Pressure: 0.0±1.2 mmHg at 25°C
2-Pentenamide, 5-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)-, (E)- Security Information
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ℃, better at -4 ℃
2-Pentenamide, 5-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)-, (E)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TargetMol Chemicals | TN6110-5 mg |
4,5-Dihydropiperlonguminine |
23512-53-0 | 98% | 5mg |
¥ 3,230 | 2023-07-11 | |
| TargetMol Chemicals | TN6110-1 mL * 10 mM (in DMSO) |
4,5-Dihydropiperlonguminine |
23512-53-0 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3,330 | 2023-07-11 | |
| TargetMol Chemicals | TN6110-1mg |
4,5-Dihydropiperlonguminine |
23512-53-0 | 99.51% | 1mg |
¥ 2870 | 2024-07-20 | |
| TargetMol Chemicals | TN6110-2mg |
4,5-Dihydropiperlonguminine |
23512-53-0 | 99.51% | 2mg |
¥ 4250 | 2024-07-20 | |
| TargetMol Chemicals | TN6110-5mg |
4,5-Dihydropiperlonguminine |
23512-53-0 | 99.51% | 5mg |
¥ 6800 | 2024-07-20 | |
| TargetMol Chemicals | TN6110-10mg |
4,5-Dihydropiperlonguminine |
23512-53-0 | 99.51% | 10mg |
¥ 9190 | 2024-07-20 | |
| TargetMol Chemicals | TN6110-25mg |
4,5-Dihydropiperlonguminine |
23512-53-0 | 99.51% | 25mg |
¥ 13600 | 2024-07-20 | |
| TargetMol Chemicals | TN6110-50mg |
4,5-Dihydropiperlonguminine |
23512-53-0 | 99.51% | 50mg |
¥ 18300 | 2024-07-20 | |
| TargetMol Chemicals | TN6110-1 ml * 10 mm |
4,5-Dihydropiperlonguminine |
23512-53-0 | 99.51% | 1 ml * 10 mm |
¥ 6980 | 2024-07-20 | |
| TargetMol Chemicals | TN6110-1mg |
4,5-Dihydropiperlonguminine |
23512-53-0 | 99.51% | 1mg |
¥ 2870 | 2024-07-24 |
2-Pentenamide, 5-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)-, (E)- Related Literature
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on 2-Pentenamide, 5-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)-, (E)-
2-Pentenamide, 5-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)-, (E)-: A Comprehensive Overview in Modern Chemical Biology
2-Pentenamide, 5-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)-, (E) (CAS No. 23512-53-0) represents a structurally intriguing compound that has garnered significant attention in the realm of chemical biology and pharmaceutical research. This amide derivative, characterized by its (E)-configuration and the presence of a 1,3-benzodioxolyl moiety, exhibits a unique combination of pharmacophoric elements that make it a promising candidate for further exploration in drug discovery and therapeutic applications.
The molecular structure of 2-Pentenamide, 5-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)-, (E) features a pentenamide backbone substituted with a 1,3-benzodioxol-5-yl group at the fifth position and an N-(2-methylpropyl) group at the nitrogen atom. This arrangement not only contributes to its distinct chemical properties but also opens up possibilities for diverse biological interactions. The (E)-configuration of the double bond in the pentenamide moiety is particularly noteworthy, as it can influence the compound's solubility, metabolic stability, and binding affinity to biological targets.
In recent years, there has been a growing interest in compounds containing the 1,3-benzodioxol scaffold due to their reported bioactivity across various therapeutic areas. The benzodioxol ring system is known for its presence in several natural products and pharmaceuticals, often contributing to their pharmacological effects. For instance, derivatives of benzodioxole have shown potential in antimicrobial, anti-inflammatory, and even anticancer applications. The incorporation of this motif into 2-Pentenamide, 5-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)-, (E) suggests that it may exhibit similar or enhanced biological activities.
The N-(2-methylpropyl) group in the compound's structure adds another layer of complexity and potential functionality. This alkyl chain can influence the compound's lipophilicity and interactions with biological membranes, which are critical factors in drug design. By modulating these properties, researchers can fine-tune the pharmacokinetic profile of 2-Pentenamide, 5-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)-, (E) to improve its suitability for therapeutic use.
Recent studies have begun to explore the synthetic pathways and derivatives of compounds like 2-Pentanamide, 5-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)-, (CAS No. 23512-53-0). Researchers have been particularly interested in developing efficient synthetic routes that preserve the integrity of the delicate functional groups while allowing for modifications that enhance bioactivity. Advances in catalytic methods and asymmetric synthesis have enabled the production of enantiomerically pure forms of such compounds, which is crucial for evaluating their stereochemical specificity in biological systems.
The potential applications of 2-Pentenamide, 5-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)-, (CAS No. 23512-53-0) are diverse and span multiple therapeutic categories. Preliminary in vitro studies have suggested that this compound may possess inhibitory activity against certain enzymes and receptors implicated in inflammatory and infectious diseases. The benzodioxol moiety is known to interact with various biological targets, including cytochrome P450 enzymes and serine proteases, which are key players in drug metabolism and signal transduction.
Moreover,the structural features of this compound make it an attractive scaffold for structure-based drug design. Computational modeling techniques can be employed to predict how 2-Pentenamide, 5-(1,3-benzodioxol -5 -y l ) -N -( 2 -m eth ylpr op y l ) -, (CAS No .23512 -53 -0 ) might interact with specific protein targets . By understanding these interactions at a molecular level, researchers can optimize the compound's design to enhance its binding affinity, selectivity, and overall efficacy as a drug candidate.
In conclusion, 2-Pentanamide, 5 -(1 ,3 -benz od ox ol -5 -y l ) -N -( 2 -me th ylpr op y l ) -,( E ) represents a fascinating compound with significant potential in modern chemical biology。 Its unique structural features, combined with preliminary evidence of bioactivity, make it a valuable subject for further research。 As synthetic methodologies continue to evolve, so too will our ability to explore and exploit such molecules for therapeutic purposes。 The coming years are likely to see exciting developments in this field, as researchers uncover new applications for compounds like CAS No .23512 -53 -0。
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